molecular formula C20H30Cl2N8O2 B15343319 ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride CAS No. 19565-14-1

ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

Cat. No.: B15343319
CAS No.: 19565-14-1
M. Wt: 485.4 g/mol
InChI Key: LZUHEJMLCZIJFA-UHFFFAOYSA-N
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Description

Ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride is a structurally complex molecule featuring:

  • A pyrimidine core substituted with two amino groups (2,4-diamino) and a propylamino side chain containing a 2-chloroethyl-ethylamine moiety.
  • A diazenyl (azo) linker (–N=N–) connecting the pyrimidine ring to a benzoate ester group.
  • An ethyl ester at the para position of the benzoate, enhancing lipophilicity.
  • A hydrochloride salt formulation, likely improving solubility and stability for pharmacological applications.

Properties

CAS No.

19565-14-1

Molecular Formula

C20H30Cl2N8O2

Molecular Weight

485.4 g/mol

IUPAC Name

ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

InChI

InChI=1S/C20H29ClN8O2.ClH/c1-3-29(13-10-21)12-5-11-24-18-16(17(22)25-20(23)26-18)28-27-15-8-6-14(7-9-15)19(30)31-4-2;/h6-9H,3-5,10-13H2,1-2H3,(H5,22,23,24,25,26);1H

InChI Key

LZUHEJMLCZIJFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N)CCCl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound Name Key Structural Differences Solubility/Stability Biological Activity Source
Target Compound Unique combination of 2,4-diaminopyrimidine, diazenyl linker, and 2-chloroethyl-ethylamine side chain. Hydrochloride salt enhances ionic solubility. Likely moderate solubility in polar solvents (e.g., DMSO, water with HCl adjustment). Potential alkylating agent; possible kinase/DHFR inhibition (theoretical) . N/A (hypothetical)
Methyl 4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate (12) Pyrido[2,3-d]pyrimidine fused ring system; lacks diazenyl linker and chloroethyl group. Methyl ester instead of ethyl. 54% purity; lower solubility due to fused ring system . Anticandidate activity inferred from pyrimidine backbone .
6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate Tetrahydropyridine ring fused to pyrimidine; benzyl and ethyl esters. Chloro substituent at position 2. Crystalline structure suggests stability; chloro group may enhance reactivity . Biodynamic properties linked to pyrimidine’s role in nucleotide mimicry .

Analogues with Azo/Amino Linkers and Benzoate Esters

Compound Name Key Structural Differences Biological Activity Source
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine instead of pyrimidine; phenethylamino linker instead of diazenyl. Higher selectivity for adenosine receptors due to pyridazine’s electron-deficient core .
Ethyl 4-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)propanoylamino]benzoate chloride Piperidine-derived side chain; lacks pyrimidine and diazenyl groups. Anticholinergic or CNS activity inferred from piperidine moiety .

Research Findings and Implications

  • Pyrimidine-based analogues in and show activity against folate-dependent enzymes (e.g., dihydrofolate reductase), implying a plausible mechanism for the target .
  • Structure-Activity Relationships (SAR) :
    • Replacement of pyrimidine with pyridazine (I-6230, ) alters electron distribution, affecting binding to hydrophobic enzyme pockets.
    • Ethyl esters (target compound, ) enhance membrane permeability compared to methyl esters (compound 12, ) .

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